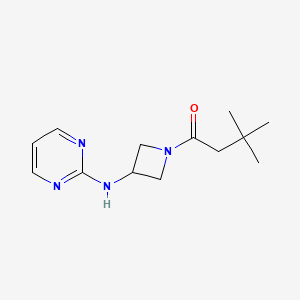
3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one is a chemical that appears to be related to pyrimidine derivatives, which are known for their diverse range of biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer its properties and relevance by examining similar compounds discussed in the research.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves the reaction of precursor molecules under controlled conditions. For instance, a novel pyrimidine derivative was synthesized by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a product in 90% yield . Similarly, the synthesis of 3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one would likely involve a strategic selection of starting materials and reaction conditions to achieve the desired molecular framework.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and its electronic properties. The crystal structure of a related compound was determined to be in the triclinic space group with specific unit-cell parameters . Theoretical studies, including calculations using the B3LYP 6-311G (d, p) basis set, can further detail the structural and electronic properties of such compounds.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can lead to the formation of various products depending on the reaction conditions. For example, the reaction of a dimethylamino-dimethyl-azirine with barbituric acid resulted in a mixture of compounds, with the main products being isolated and characterized by X-ray analysis . The mechanisms proposed for these reactions include C- or N-alkylation of barbituric acid . Such analyses provide insights into the chemical behavior of pyrimidine-containing molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be assessed through various assays and techniques. Antioxidant activity can be evaluated using assays such as DPPH, FRAP, and total phenolic contents . Additionally, the interaction with double-stranded DNA (dsDNA) can be studied through electronic absorption titration, thermal denaturation measurement, and viscosity techniques . Molecular docking calculations can predict how these compounds interact with DNA, often showing that they stabilize the DNA complex through hydrogen bonds and Pi-alkyl interactions . The binding affinities and strength of these interactions can be quantified, providing valuable information about the compound's potential biological relevance.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
The compound 3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one, due to its pyrimidine component, is of significant interest in the synthesis of heterocyclic compounds and their evaluation for various biological activities. Pyrimidine derivatives have been synthesized through cyclocondensation processes and evaluated for their potential as insecticidal and antibacterial agents. For example, pyrimidine linked pyrazole heterocyclics demonstrated both insecticidal and antimicrobial potentials, showcasing the versatility of pyrimidine derivatives in creating compounds with significant biological activities (Deohate & Palaspagar, 2020).
Antimicrobial and Antitubercular Activities
Further emphasizing the biological relevance, some pyrimidine-azetidinone analogues have been synthesized and tested for their antioxidant, antimicrobial, and antitubercular activities. These compounds, generated through the condensation of aromatic amines with N-phenylacetamide, have shown promising results against bacterial and fungal strains as well as Mycobacterium tuberculosis. This research underlines the potential of pyrimidine derivatives in developing new antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Photophysical Properties and Sensing Applications
Pyrimidine derivatives also find applications in materials science, particularly in the development of pH sensors and photophysical studies. Pyrimidine-phthalimide derivatives, for instance, exhibit solid-state fluorescence emission and solvatochromism, properties that are essential for the development of novel colorimetric pH sensors. These compounds' ability to undergo reversible protonation with visible color changes highlights the potential for creating functional materials for sensing applications (Yan et al., 2017).
Damage Prevention in Biological Systems
In the context of biologically relevant damage prevention, research on pyrimidine dimers, including those involving azetidin intermediates, has been pivotal. These studies focus on understanding and mitigating the effects of UV-induced damage, such as cyclobutane pyrimidine dimers in DNA, which can lead to skin cancer. Understanding the chemical behavior of these complexes and their intermediates is crucial for developing strategies to prevent or repair UV-induced damage in biological systems (2020).
Propiedades
IUPAC Name |
3,3-dimethyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-13(2,3)7-11(18)17-8-10(9-17)16-12-14-5-4-6-15-12/h4-6,10H,7-9H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXMBMYRZACJKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC(C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

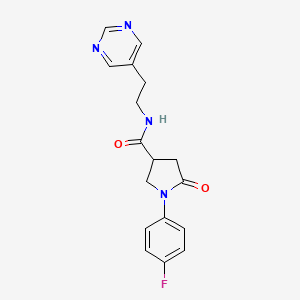
![3-{[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]carbonyl}-6,8-dibromo-2H-chromen-2-one](/img/structure/B2553513.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)
![3-(2-fluorophenyl)-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553518.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]but-2-ynamide](/img/structure/B2553519.png)
![5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2553520.png)
![6-Cyclobutoxyimidazo[1,2-b]pyridazine](/img/structure/B2553522.png)
![N-{2-hydroxy-2-[4-(propan-2-yloxy)phenyl]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2553523.png)
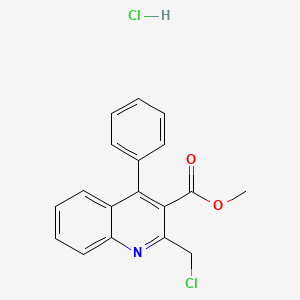
![7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2553525.png)
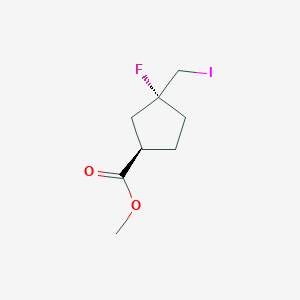
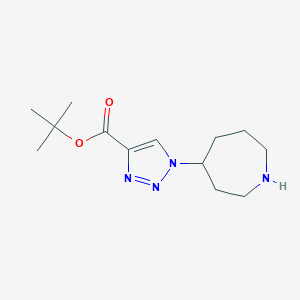
![4-Methyl-3-nitrobenzoic acid [4-oxo-6-[(2-pyrimidinylthio)methyl]-3-pyranyl] ester](/img/structure/B2553532.png)